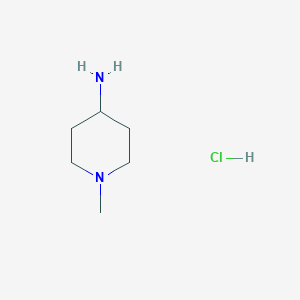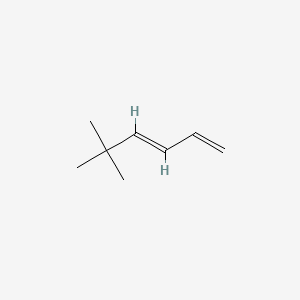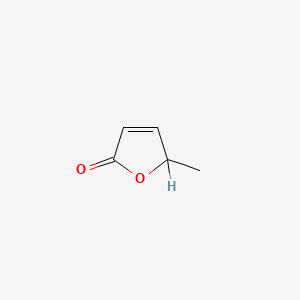
LEAD FERROCYANIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Ferrocyanide has been studied extensively . It has been shown that cyanide can potentially be stored and stockpiled as ferrocyanide, which is more stable . The formation rates and yields of ferrocyanide have been investigated as a function of various environmental parameters, such as pH, temperature, and concentration .
Molecular Structure Analysis
The molecular structure of Ferrocyanide has been analyzed in several studies . It is a diamagnetic species, featuring a low-spin iron (II) center in an octahedral ligand environment . The structure of Ferrocyanide is also influenced by the presence of Fe (CN) 6^4− defect vacancies .
Chemical Reactions Analysis
Ferrocyanide undergoes various chemical reactions . For instance, treatment of ferrocyanide with ferric-containing salts gives the intensely colored pigment Prussian blue . Ferrocyanide is reversibly oxidized by one electron, giving ferricyanide .
Physical And Chemical Properties Analysis
Ferrocyanide is a colorless to yellowish crystalline powder with a slightly bitter taste . It is soluble in water and slightly soluble in alcohol . The solubility of Ferrocyanide has been found to be up to 2.3 M .
科学的研究の応用
Application in Acetylcholinesterase Localization
Lead ferrocyanide has been utilized in a method for acetylcholinesterase (AChE) localization. In a study, it was used as a trapping agent for the ferrocyanide ion formed by the reduction of ferricyanide by thiocholine, released enzymatically from acetylthiocholine. This method enabled fine localization of AChE in various tissues (Eránkö et al., 1967).
Cyanide Determination in Presence of Ferrocyanide
In environmental analysis, lead ferrocyanide has been referenced in methods to determine cyanide concentrations in the presence of ferrocyanide. A study described a method preventing the decomposition of ferrocyanide during cyanide distillation (Roberts & Jackson, 1971).
In Neuropathy Research
Research has utilized lead ferrocyanide in studying axonal remodeling in lead-induced demyelinating neuropathy in rats. This involved staining single-teased fibers with a ferric ion-ferrocyanide method (Coria et al., 1984).
In Electrochemical Sensors
Lead ferrocyanide is referenced in the development of electrochemical sensors. A study on an easy-to-use electrochemical sensor for detecting lead ions used core-shell nanoparticles as a sensitive platform, highlighting its application in detecting heavy metal ions (Kong et al., 2018).
In Potentiometric Stripping Analysis
A study employed potassium ferrocyanide as a reducing agent on a glassy carbon electrode for potentiometric stripping analysis of lead, demonstrating its utility in determining trace amounts of lead in samples (Zhang et al., 1995).
Ferroelectric Films Research
In the field of ferroelectric materials, research has explored alternatives to lead-based materials due to their environmental implications. A study increased the Curie temperature of micrometer-thick films of BaTiO(3) by interspersing stiff, self-assembled vertical columns of Sm(2)O(3), presenting an alternative to lead-based ferroelectric materials (Harrington et al., 2011).
Heavy Metal Removal Studies
Lead ferrocyanide is also mentioned in studies on heavy metal removal. One study focused on a polypyrrole-based adsorbent for lead ion removal from aqueous solutions, demonstrating its effectiveness and providing insights into heavy metal adsorption mechanisms (Sarojini et al., 2021).
Analysis of Calcium Supplements
A method involving lead hydride generation from acid solution containing potassium ferricyanide as an oxidizing agent was used for the determination of lead in calcium supplements, showcasing its application in analytical chemistry (Tyson et al., 2000).
Soil Micro-Ecology and Heavy Metal Remediation
Research on iron nanoparticles for the remediation of lead-contaminated soil and its effects on soil micro-ecology has also been conducted. This study helps in understanding the potential of these nanoparticles in environmental remediation (Peng et al., 2019).
Safety And Hazards
将来の方向性
The future directions of Ferrocyanide research are focused on its potential applications in energy storage . For instance, Ferrocyanides and ferricyanides are among the most employed positive electrolyte materials in aqueous flow battery research . Researchers are investigating the cation-dependent solubility and stability of these materials for use in energy-dense flow batteries .
特性
CAS番号 |
14402-61-0 |
|---|---|
製品名 |
LEAD FERROCYANIDE |
分子式 |
C6FeN6Pb2 |
分子量 |
626.35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







